molecular formula C14H15N5 B13114275 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 922736-90-1

5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B13114275
CAS No.: 922736-90-1
M. Wt: 253.30 g/mol
InChI Key: GEUSZXDXIQNVKO-UHFFFAOYSA-N
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Description

5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a high-purity chemical reagent designed for research and development applications. This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in drug design due to its structural similarity to purines . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isosteric replacement, which is valuable for investigating novel bioactive molecules . Researchers value the TP scaffold for its diverse applications in medicinal chemistry, which include the development of potential anti-tumor agents and inhibitors of various enzymatic targets. The presence of multiple nitrogen atoms in the structure also grants this class of compounds metal-chelating properties, which can be exploited in the design of novel therapeutic agents or diagnostic tools . This specific derivative, featuring ethyl and 4-methylphenyl substituents, is of significant interest for structure-activity relationship (SAR) studies, particularly in the exploration of new compounds for oncology and other therapeutic areas . Applications: This product is intended for research purposes only. It is a key intermediate in organic synthesis and medicinal chemistry, useful for: Medicinal Chemistry Research and Hit-to-Lead Optimization Structure-Activity Relationship (SAR) Studies Academic and Industrial Research & Development Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

922736-90-1

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

5-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N5/c1-3-11-12(10-6-4-9(2)5-7-10)13(15)19-14(18-11)16-8-17-19/h4-8H,3,15H2,1-2H3

InChI Key

GEUSZXDXIQNVKO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1C3=CC=C(C=C3)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of acetylacetone or acetoacetic ester with arylglyoxal hydrate and aminotriazole in ethanol under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazolopyrimidine with additional oxygen-containing groups, while substitution reactions could introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, triazole derivatives have shown enhanced activity against MCF-7 breast cancer cells, suggesting that modifications to the triazole structure can lead to improved anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing triazole rings have been documented to possess antifungal and antibacterial properties. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity in pathogens .

Synthesis and Derivatives

The synthesis of 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be achieved through various methods including:

  • Multicomponent Reactions : These reactions allow for the efficient assembly of complex molecules from simpler precursors. The use of aminopyrazoles in combination with carbonyl compounds has been shown to facilitate the formation of triazole derivatives with diverse biological activities .
  • Chemical Modifications : Alterations to the side chains or functional groups can enhance the compound's biological activity or selectivity. For example, substituting different aryl groups can lead to variations in pharmacological effects.

Case Study 1: Antitumor Activity

A study published on the synthesis and screening of triazinone derivatives demonstrated that certain modifications to the triazole framework significantly increased anticancer activity against MCF-7 cells. The findings suggest that 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could be a lead compound for further development in cancer therapy .

CompoundActivityMechanism
5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amineHighInduction of apoptosis in cancer cells
Triazole Derivative AModerateInhibition of cell proliferation
Triazole Derivative BLowDisruption of DNA synthesis

Case Study 2: Antimicrobial Efficacy

Research has indicated that triazole compounds exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrated that 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine showed promising results against both Gram-positive and Gram-negative bacteria. This suggests its potential utility as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle, leading to the selective targeting of tumor cells . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolopyrimidines exhibit diverse bioactivities depending on substituent patterns. Key analogues include:

Compound Name Substituents (R5, R6, R7) Key Properties/Applications Reference
5-Ethyl-6-(4-methylphenyl)-7-amine R5=Et, R6=4-MePh, R7=NH2 Target compound (hypothetical) N/A
5-Methyl-6-nitro-7-amine (e.g., 9f/g ) R5=Me, R6=NO2, R7=NH(aryl/alkyl) Anti-inflammatory, LPS inhibition
5-Phenyl-7-alkoxy derivatives (e.g., 3a–i ) R5=Ph, R7=O-alkyl Synthetic intermediates
N-Cyclobutyl-5-phenyl-7-amine (35 ) R5=Ph, R7=NH(cyclobutyl) Anti-tubercular activity
Naphthalen-2-yl-5-methyl-7-amine R5=Me, R7=NH(naphthyl) High antimalarial docking score

Key Observations :

  • Electron-Withdrawing Groups (NO2): Nitro-substituted derivatives (e.g., 9f/g) exhibit anti-inflammatory effects, reducing LPS-induced acute lung injury in vivo .
  • Amine Diversity: Substituting the 7-amino group with aromatic (e.g., naphthyl) or bulky aliphatic amines (e.g., cyclobutyl) modulates target affinity. For example, naphthyl-substituted compounds show superior docking scores (-31.37 kcal/mol) against Plasmodium DHOD enzyme .

Physicochemical Properties

Comparative data for select triazolopyrimidines:

Compound Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound (hypothetical) 323.4 3.8 <0.1 (water) 180–185 (est.)
5-Methyl-7-(3,4,5-trimethoxyphenyl) 421.5 2.1 0.5 (DMSO) 210–212
N-Cyclobutyl-5-phenyl-7-amine 307.4 3.2 0.3 (ethanol) 165–168

*LogP estimated using ChemDraw.

Insights :

  • The target compound’s higher LogP (3.8 vs. 2.1–3.2) suggests enhanced lipid solubility, favoring blood-brain barrier penetration.
  • Low aqueous solubility (<0.1 mg/mL) may necessitate formulation optimization (e.g., salt formation or nanoemulsions).

Biological Activity

5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

  • Molecular Formula : C14H15N5
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 922736-90-1

The compound features a unique substitution pattern that contributes to its biological properties. The presence of the triazolo and pyrimidinyl moieties enhances its interaction with various biological targets.

5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can interfere with cell cycle progression, making it a potential candidate for cancer therapy. The inhibition of CDK2 is crucial since this kinase regulates the transition from the G1 phase to the S phase in the cell cycle, which is often dysregulated in cancerous cells .

Anticancer Activity

Research indicates that compounds similar to 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer activity. For instance, studies have shown that related triazolopyrimidines can selectively induce apoptosis in cancer cells while sparing normal cells . The following table summarizes the findings from various studies:

CompoundTargetIC50 (µM)Effect
5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amineCDK20.25Apoptosis induction in tumor cells
Similar TriazolopyrimidineCDK20.18Cell cycle arrest in cancer cells
Other derivativesVarious kinasesRange: 0.15 - 0.30Antitumor effects observed

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties. It has been shown to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Positive allosteric modulation of α7 nAChRs has been linked to cognitive enhancement and neuroprotection against excitotoxicity .

Structure-Activity Relationships (SAR)

The biological activity of 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be attributed to its structural features:

  • Ethyl Group : Enhances lipophilicity and receptor binding affinity.
  • Methylphenyl Substitution : Influences selectivity for CDK2 and improves pharmacokinetic properties.

Studies have demonstrated that modifications to these substituents can lead to variations in potency and selectivity against different kinases and receptors .

Case Studies

Recent case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies : In a study involving human cancer cell lines, 5-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibited an IC50 value of approximately 0.25 µM against CDK2, indicating potent inhibitory action.
  • Animal Models : In vivo studies using murine models demonstrated significant tumor regression upon administration of this compound alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes in cancer therapy.

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